molecular formula C8H8FNO B13656197 2-Cyclopropoxy-4-fluoropyridine

2-Cyclopropoxy-4-fluoropyridine

Cat. No.: B13656197
M. Wt: 153.15 g/mol
InChI Key: FUDWAUKLNGWANV-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluoropyridine is a chemical compound with the molecular formula C8H8FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a cyclopropoxy group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Cyclopropoxy-4-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The cyclopropoxy group can also contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the cyclopropoxy group.

    4-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom at a different position.

    2-Cyclopropylpyridine: A pyridine derivative with a cyclopropyl group instead of a cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-fluoropyridine is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

FUDWAUKLNGWANV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)F

Origin of Product

United States

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